4-(Chloromethyl)-2-ethyl-1,3-thiazole

Overview

Description

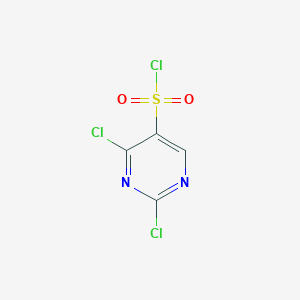

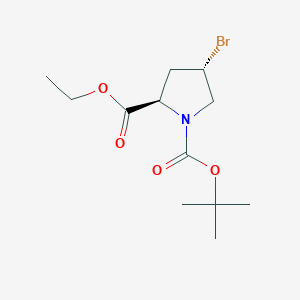

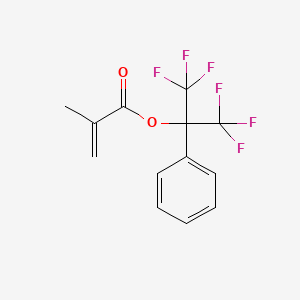

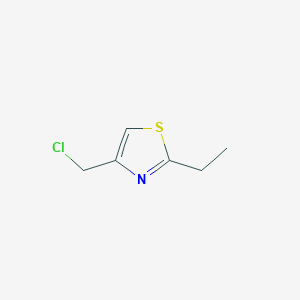

“4-(Chloromethyl)-2-ethyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “4-(Chloromethyl)” and “2-ethyl” parts of the name suggest that there are chloromethyl and ethyl groups attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would be based on the thiazole ring, with the chloromethyl and ethyl groups attached at the 4 and 2 positions, respectively. The presence of the chlorine atom in the chloromethyl group would likely make this compound polar .

Chemical Reactions Analysis

The reactivity of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would be influenced by the presence of the thiazole ring and the chloromethyl and ethyl groups. The chlorine atom in the chloromethyl group could potentially be a site for nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would depend on its molecular structure. The presence of the polar chloromethyl group and the nonpolar ethyl group could give this compound both polar and nonpolar characteristics .

Scientific Research Applications

Hyper Cross-linked Polymers (HCPs)

- Scientific Field: Polymer Science

- Application Summary: HCPs are a class of porous materials that have been intensively used in the past few years. They are synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Methods of Application: Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers. These pores result in a high surface area of the polymer which increases its reactivity .

- Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Anticancer Agents with 4-Anilinoquinazoline Scaffolds

- Scientific Field: Medicinal Chemistry

- Application Summary: In the research of novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Chloromethylation of Aromatic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Methods of Application: An efficient and convenient chloromethylation of some aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results or Outcomes: A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Hypercrosslinked Porous Polymer Materials

- Scientific Field: Material Science

- Application Summary: Hypercrosslinked porous polymer materials have been synthesized using precursor resins with a higher DVB content .

- Methods of Application: The synthesis involves matching the functional degree of chloromethyl groups with gel-type precursors .

- Results or Outcomes: The resulting hypercrosslinked porous polymer materials have a significantly lower surface area even when matching the functional degree of chloromethyl groups with gel-type precursors (1055 m2 g−1vs. 1706 m2 g−1) .

Gas Storage and Energy Applications

- Scientific Field: Energy Storage

- Application Summary: Hypercrosslinked polymers (HCPs) have been used in various applications, including heterogeneous catalysis, gas storage, and energy applications .

- Methods of Application: The methodology involves the synthesis of HCPs with a high surface area, which can uptake more storage capacity .

- Results or Outcomes: The proposed methodology reached a maximum uptake of H2. This makes HCPs promising candidates for solving environmental pollution and energy crisis .

Synthesis of Nitro-Functionalized HCPs

- Scientific Field: Polymer Chemistry

- Application Summary: A series of nitro-functionalized HCPs were prepared from 4-nitrobenzyl chloride and styrene copolymerization with a chloromethyl methyl ether crosslinker .

- Methods of Application: The synthesis involves the Friedel–Crafts alkylation reaction .

- Results or Outcomes: With an increase in the molar ratio of 4-nitrobenzyl chloride to styrene, the surface area initially increased and then decreased .

properties

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPXVXJMFQSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585477 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

CAS RN |

40516-60-7 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)